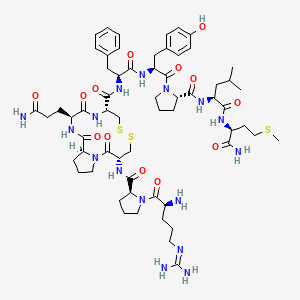

(Cys3,6,Tyr8,Pro9)-Substance P

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Cys3,6,Tyr8,Pro9)-Substance P is a modified form of Substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation. This compound is characterized by specific amino acid substitutions at positions 3, 6, 8, and 9, which can alter its biological activity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Cys3,6,Tyr8,Pro9)-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

(Cys3,6,Tyr8,Pro9)-Substance P can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered biological activity.

Aplicaciones Científicas De Investigación

(Cys3,6,Tyr8,Pro9)-Substance P has numerous applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in cell signaling, neuropeptide function, and receptor interactions.

Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and mood disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

(Cys3,6,Tyr8,Pro9)-Substance P exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). These pathways lead to the release of calcium ions (Ca2+) from intracellular stores, ultimately resulting in various physiological responses such as pain perception and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Substance P: The unmodified form of the peptide, involved in similar physiological processes.

Neurokinin A: Another member of the tachykinin family, with distinct receptor affinities and biological effects.

Neurokinin B: Similar to Substance P but with different receptor interactions and functions.

Uniqueness

(Cys3,6,Tyr8,Pro9)-Substance P is unique due to its specific amino acid substitutions, which can enhance its stability and alter its receptor binding properties. These modifications make it a valuable tool for studying the structure-activity relationships of neuropeptides and developing peptide-based therapeutics.

Actividad Biológica

(Cys3,6,Tyr8,Pro9)-Substance P is a modified peptide analog of the neuropeptide Substance P (SP), which primarily acts as an agonist for the neurokinin-1 (NK-1) receptor. This article explores its biological activity, mechanisms of action, and implications in various physiological and pathological processes.

Structure and Properties

- Molecular Formula : C66H102N18O13S

- Molecular Weight : 1387.69 g/mol

- CAS Number : 104486-69-3

- Density : 1.43 g/cm³

- EC50 Value : 0.93 nM for NK-1 receptor activation .

This compound interacts with the NK-1 receptor, which is a member of the G protein-coupled receptor (GPCR) family. Upon binding to NK-1, it activates intracellular signaling pathways involving:

- Phospholipase C Activation : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels.

- Cytokine Release : Activation of NK-1 receptors can stimulate the release of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 .

- Neuronal Modulation : It modulates neurotransmitter release and can influence pain perception and inflammatory responses in various tissues .

1. Inflammatory Response

Research indicates that this compound plays a significant role in mediating inflammatory responses:

- Upregulation of Cytokines : In disc cells treated with SP, there was a marked increase in inflammatory mediators like IL-1β and TNF-α, suggesting its involvement in pain mechanisms associated with intervertebral disc degeneration .

2. Pain Modulation

This compound has been shown to enhance pain signaling pathways:

- Behavioral Studies : In animal models, administration of this peptide resulted in increased pain sensitivity and altered behavioral responses consistent with nociceptive signaling .

Study on Inflammatory Mediators

A laboratory study involving human nucleus pulposus (NP) and annulus fibrosus (AF) cells demonstrated that treatment with this compound led to significant upregulation of inflammatory cytokines. The study aimed to explore the autocrine effects of SP within intervertebral discs:

| Treatment | Cytokine Upregulation |

|---|---|

| SP | IL-1β, IL-6, IL-8 |

| IL-1β/TNF | RANTES, TNF |

This suggests that this compound may contribute to discogenic pain through its pro-inflammatory actions .

Neurogenic Inflammation

Another study highlighted the role of SP in neurogenic inflammation where this compound was found to enhance vascular permeability and promote edema formation through NK receptor activation .

Comparative Analysis with Other Analogues

The biological activity of this compound can be compared with other Substance P analogues regarding their potency and efficacy at the NK-1 receptor:

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 0.93 | Potent agonist for NK-1 |

| Substance P | 0.45 | Natural ligand for NK-1 |

| [Sar9,Meth(O2)11]-Substance P | 0.80 | Selective NK-1 agonist |

This table illustrates that while this compound is highly potent at activating NK receptors, its activity can vary compared to other analogs depending on structural modifications .

Propiedades

IUPAC Name |

(3R,8R,11S,14S)-3-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-11-(3-amino-3-oxopropyl)-2,10,13-trioxo-5,6-dithia-1,9,12-triazabicyclo[12.3.0]heptadecane-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H90N16O13S3/c1-34(2)29-41(52(82)68-39(50(64)80)23-28-91-3)71-56(86)48-16-9-26-76(48)59(89)43(31-36-17-19-37(78)20-18-36)72-53(83)42(30-35-11-5-4-6-12-35)70-54(84)44-32-92-93-33-45(74-57(87)46-14-8-25-75(46)58(88)38(62)13-7-24-67-61(65)66)60(90)77-27-10-15-47(77)55(85)69-40(51(81)73-44)21-22-49(63)79/h4-6,11-12,17-20,34,38-48,78H,7-10,13-16,21-33,62H2,1-3H3,(H2,63,79)(H2,64,80)(H,68,82)(H,69,85)(H,70,84)(H,71,86)(H,72,83)(H,73,81)(H,74,87)(H4,65,66,67)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNZORSJLGGVMM-AIFXSXIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CSSCC(C(=O)N5CCCC5C(=O)NC(C(=O)N4)CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N4)CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H90N16O13S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1351.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.